molecular formula C13H20ClNO2 B13208184 Benzyl 2-amino-4-methylpentanoate hydrochloride

Benzyl 2-amino-4-methylpentanoate hydrochloride

Cat. No.: B13208184
M. Wt: 257.75 g/mol
InChI Key: HCYLOEGSAOVRIT-UHFFFAOYSA-N
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Description

Benzyl 2-amino-4-methylpentanoate hydrochloride: is a chemical compound with the molecular formula C13H20ClNO2. It is a derivative of leucine, an essential amino acid, and is often used in various chemical and biological research applications. The compound is known for its role in the synthesis of peptides and other complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl 2-amino-4-methylpentanoate hydrochloride can be synthesized using a palladium-catalyzed cross-coupling reaction between an α-chloroketone and (S)-benzyl 2-iodo-4-methylpentanoate. This reaction occurs under mild conditions and affords the product in high yield and enantioselectivity.

Industrial Production Methods: In industrial settings, the compound is typically produced by reacting benzyl alcohol with hydrochloric acid to form benzyl chloride, which is then reacted with L-leucine to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Benzyl 2-amino-4-methylpentanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form alcohols or amines.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are commonly employed.

Major Products Formed:

    Oxidation: Ketones and aldehydes.

    Reduction: Alcohols and amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Benzyl 2-amino-4-methylpentanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of peptides and other complex organic molecules.

    Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.

    Industry: The compound is used in the production of organic fluorescent dyes and as a catalyst in organic synthesis.

Mechanism of Action

The mechanism by which Benzyl 2-amino-4-methylpentanoate hydrochloride exerts its effects involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes involved in peptide synthesis, facilitating the formation of peptide bonds. It may also interact with receptors and proteins, influencing their activity and function.

Comparison with Similar Compounds

  • L-Leucine benzyl ester hydrochloride
  • Ethyl 3-(benzylamino)-2,2-difluoro-4-methylpentanoate
  • N5-Hydroxy-2-methylarginine

Comparison: Benzyl 2-amino-4-methylpentanoate hydrochloride is unique due to its specific structure and functional groups, which confer distinct reactivity and biological activity. Compared to similar compounds, it offers higher enantioselectivity and yield in synthetic reactions, making it a valuable intermediate in organic synthesis .

Biological Activity

Benzyl 2-amino-4-methylpentanoate hydrochloride, particularly its (R)-enantiomer, has garnered attention for its biological activity, primarily due to its structural similarity to leucine, an essential amino acid. This compound plays a significant role in various biochemical processes, including protein synthesis and metabolic regulation. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure : The compound is characterized by a benzyl group attached to a 2-amino-4-methylpentanoate backbone. This structure allows it to mimic leucine, facilitating its interaction with biological systems.

Mechanism of Action :

  • Enzyme Interactions : this compound acts as both an inhibitor and an activator of various enzymes involved in amino acid metabolism. Its ability to form stable complexes with proteins enhances its modulatory effects on enzymatic activity.
  • Receptor Binding : The compound is also known to interact with specific receptors that regulate metabolic pathways. These interactions can influence neurotransmitter synthesis and other critical cellular processes.

Biological Applications

This compound is utilized in various scientific fields:

  • Biochemistry : It serves as a substrate in enzyme assays, particularly those studying amino acid metabolism.
  • Pharmacology : The compound is investigated for its potential therapeutic applications in neurological disorders and metabolic diseases due to its influence on neurotransmitter pathways.
  • Synthetic Chemistry : It is employed as a chiral building block in the synthesis of complex organic molecules, enhancing the development of new pharmaceuticals.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionActs on enzymes related to amino acid metabolism,
Receptor InteractionModulates receptor activity influencing metabolism
Therapeutic PotentialInvestigated for use in neurological disorders

Case Study: Enzyme Interaction Analysis

In a study focusing on the compound's interaction with glutamate carboxypeptidase II (GCPII), researchers observed that analogs of this compound exhibited varying degrees of inhibitory activity. For instance, modifications to the structure significantly affected potency, with certain derivatives showing IC50 values as low as 0.50 nM against GCPII . This finding underscores the importance of structural configuration in determining biological activity.

Comparative Analysis

This compound shares structural similarities with other amino acid derivatives. Below is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesBiological Activity
Benzyl 2-amino-4-methylpentanoateLeucine derivativeEnzyme modulation
N-Acetyl-L-leucineAcetylated leucine derivativeProtein synthesis enhancement
L-LeucineNatural amino acidEssential for protein synthesis

Properties

IUPAC Name

benzyl 2-amino-4-methylpentanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2.ClH/c1-10(2)8-12(14)13(15)16-9-11-6-4-3-5-7-11;/h3-7,10,12H,8-9,14H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCYLOEGSAOVRIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OCC1=CC=CC=C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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